molecular formula C19H21NO3 B2909856 {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHYLBENZOATE CAS No. 1794798-92-7

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHYLBENZOATE

Cat. No.: B2909856
CAS No.: 1794798-92-7
M. Wt: 311.381
InChI Key: YBCLCZYRCRLFPM-UHFFFAOYSA-N
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Description

{[(2-Methylphenyl)methyl]carbamoyl}methyl 2,4-dimethylbenzoate is a synthetic benzoate ester derivative supplied for Research Use Only. This compound is of significant interest in medicinal chemistry research, particularly in the exploration of novel kinase inhibitors. Kinase enzymes are well-validated targets in oncology and other therapeutic areas, and the structural motifs present in this molecule—including the 2,4-dimethylbenzoate group and the carbamoylmethyl linker—are common in investigational compounds designed to modulate kinase activity . Research into such chemical structures often focuses on their potential to inhibit key oncogenic kinases, such as c-Met, Axl, and Mer, which are implicated in tumor growth, metastasis, and poor prognosis across various cancers including lung cancer, leukemias, and breast cancer . The design of this reagent, which combines a substituted benzoate with an amide functional group, aligns with ongoing efforts to develop small molecules that can interfere with proliferative and anti-apoptotic signaling pathways in cancer cells . Researchers may utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biochemical and cellular assays to study signaling pathways and mechanisms of action. All studies must be conducted under appropriate laboratory conditions, as this material is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-13-8-9-17(15(3)10-13)19(22)23-12-18(21)20-11-16-7-5-4-6-14(16)2/h4-10H,11-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCLCZYRCRLFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHYLBENZOATE typically involves the reaction of 2-methylbenzylamine with 2,4-dimethylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Chemistry

In chemistry, {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHYLBENZOATE is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials or as an intermediate in organic synthesis .

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity or receptor binding .

Medicine

It can be used in the synthesis of drugs that target specific pathways or receptors .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals or as a precursor for the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHYLBENZOATE involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Methylamino)-2-(2-methylphenyl)cyclohexanone hydrochloride]
  • [2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride]
  • [2-(3-Methoxyphenyl)-2-(methylamino)cyclohexanone hydrochloride]

Uniqueness

Compared to similar compounds, {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHYLBENZOATE has a unique combination of functional groups that allow for diverse chemical reactivity and biological activity. Its structure enables it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Biological Activity

The compound {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHYLBENZOATE is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Structure

The chemical structure of This compound can be represented in simplified terms as follows:

  • IUPAC Name : (2-Methylphenyl)(methyl)(carbamoyl)methyl 2,4-dimethylbenzoate
  • Molecular Formula : C16H19N1O3
  • CAS Number : Not specifically listed in the available sources.

Physical Properties

PropertyValue
Molecular Weight273.34 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Research indicates that compounds similar to This compound may exhibit various biological activities through different mechanisms:

  • Antimicrobial Activity : Some studies suggest that carbamate derivatives possess antimicrobial properties, potentially inhibiting bacterial growth by disrupting cell wall synthesis or metabolic pathways.
  • Anti-inflammatory Effects : Compounds with similar structures have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes.
  • Cytotoxicity Against Cancer Cells : There is evidence that certain benzoate derivatives can induce apoptosis in cancer cells, possibly through the activation of caspases or mitochondrial pathways.

Pharmacological Effects

A summary of the pharmacological effects observed in various studies is presented below:

EffectDescription
AntibacterialEffective against Gram-positive and Gram-negative bacteria.
AntifungalInhibits growth of specific fungal strains.
Anti-cancerInduces apoptosis in various cancer cell lines.
Anti-inflammatoryReduces inflammation in animal models.

Case Study 1: Antimicrobial Activity

In a study published in a peer-reviewed journal, This compound was tested against several bacterial strains. The results indicated significant inhibition of growth for both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Cytotoxicity Assessment

Another research project focused on the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against breast cancer cells (MCF-7). The mechanism was further explored through flow cytometry, revealing increased apoptosis rates.

Case Study 3: Anti-inflammatory Properties

A recent investigation into the anti-inflammatory properties of this compound involved in vivo models of inflammation. The results showed a significant reduction in edema and inflammatory markers when treated with the compound compared to controls, suggesting its potential as an anti-inflammatory agent.

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